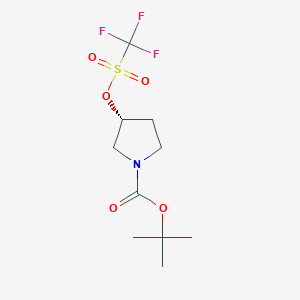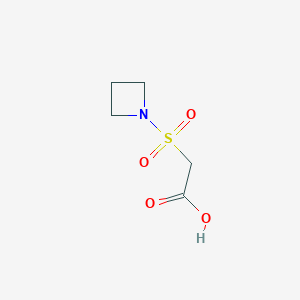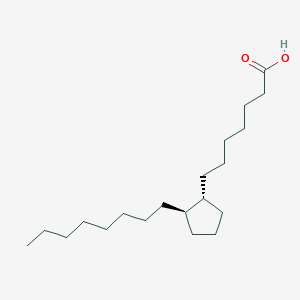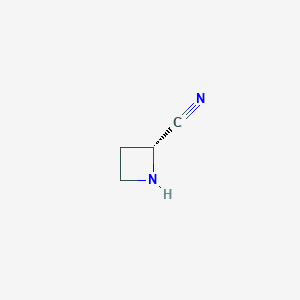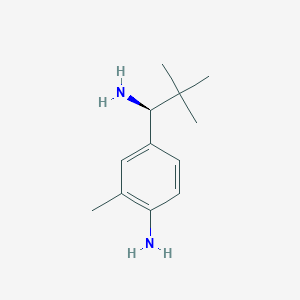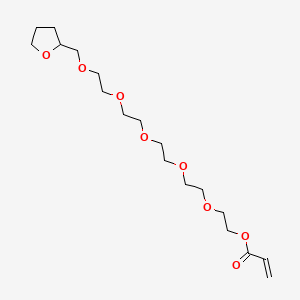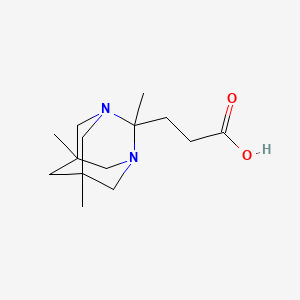
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid is a derivative of azaadamantane, a nitrogen-containing analog of adamantane. Azaadamantanes are known for their unique chemical and physical properties, which arise from the substitution of nitrogen atoms for carbon atoms in the adamantane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves the following steps:
Formation of the azaadamantane core: The azaadamantane core can be synthesized through a series of cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles, appropriate solvents.
Major Products Formed
Scientific Research Applications
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline: Similar structure but with an aniline group instead of a propanoic acid moiety.
2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)methanol: Similar structure but with a methanol group instead of a propanoic acid moiety.
Uniqueness
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)propanoic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3-(2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
InChI |
InChI=1S/C14H24N2O2/c1-12-6-13(2)9-15(7-12)14(3,5-4-11(17)18)16(8-12)10-13/h4-10H2,1-3H3,(H,17,18) |
InChI Key |
CBZYUTLMSZQFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)(C)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
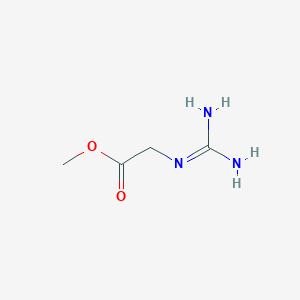
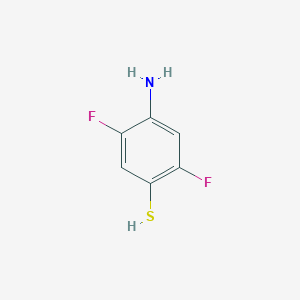
![N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide](/img/structure/B15201766.png)
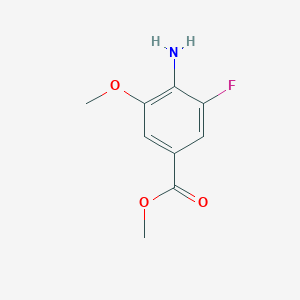
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)
